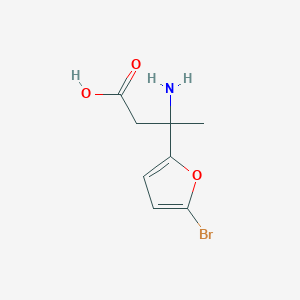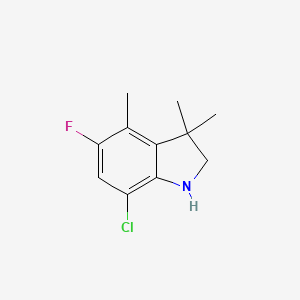![molecular formula C11H8ClNO3S B13069108 2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one](/img/structure/B13069108.png)
2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one typically involves the reaction of 2-hydroxy-5-(1,3-thiazol-2-yloxy)benzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chloro-1-[2-oxo-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one.
Reduction: Formation of 2-chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethanol.
Substitution: Formation of 2-amino-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one or 2-thio-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the thiazole ring, which is known for its biological activities.
Biology: The compound is used in research to study enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of dyes, biocides, and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one involves its interaction with biological targets such as enzymes and proteins. The thiazole ring can interact with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biological pathways, resulting in antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one is unique due to the presence of both a thiazole ring and a chloroacetyl group, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H8ClNO3S |
|---|---|
Molekulargewicht |
269.70 g/mol |
IUPAC-Name |
2-chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethanone |
InChI |
InChI=1S/C11H8ClNO3S/c12-6-10(15)8-5-7(1-2-9(8)14)16-11-13-3-4-17-11/h1-5,14H,6H2 |
InChI-Schlüssel |
XXCRERQBDFPDRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC2=NC=CS2)C(=O)CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


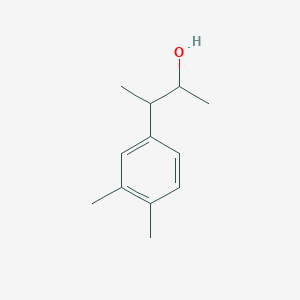
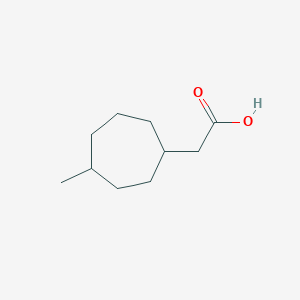

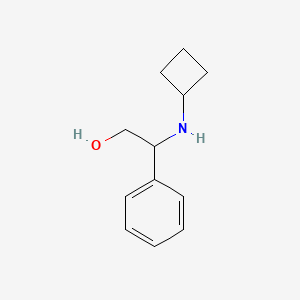
![3-(5-Chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B13069050.png)
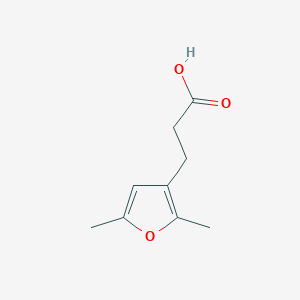
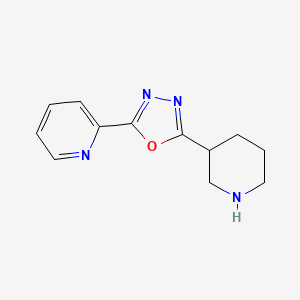
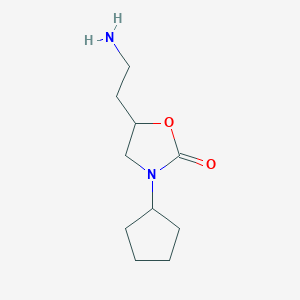
![1-{4-methoxy-3-[(4H-1,2,4-triazol-3-ylthio)methyl]phenyl}ethanone](/img/structure/B13069081.png)
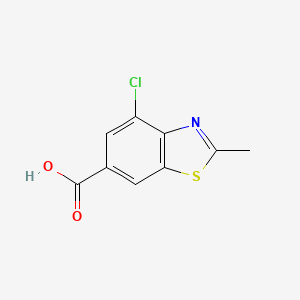
![1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13069102.png)
![tert-Butyl N-[(1S)-6-oxospiro[3.3]heptan-1-yl]carbamate](/img/structure/B13069107.png)
